Cas no 443-92-5 (Butanediamide,2-fluoro-3-hydroxy-)
443-92-5 structure
Product Name:Butanediamide,2-fluoro-3-hydroxy-
CAS-nummer:443-92-5
MF:C9H7NO2
MW:161.157382249832
CID:324889
PubChem ID:78178
Update Time:2025-04-19
Butanediamide,2-fluoro-3-hydroxy- Chemische en fysische eigenschappen
Naam en identificatie
-
- Butanediamide,2-fluoro-3-hydroxy-
- Malamide,3-fluoro- (6CI)
- Succinamide, 2-fluoro-3-hydroxy- (8CI)
- Butanediamide, 2-fluoro-3-hydroxy-
- EINECS 224-655-9
- 3,4-Methylene Dioxyphenyl Nitrile
- A851331
- NS00031423
- L55KXL9MTL
- benzo[1,3]dioxol-5-yl-acetonitrile
- 5-Cyanomethyl-1,3-benzodioxole
- FT-0614405
- CK1017
- 3,4-methylenedioxyphenylacetonitile
- 2-(1,3-dioxaindan-5-yl)acetonitrile
- SY031615
- 3,4-METHYLENEDIOXYBENZENEACETONITRIL
- 2-(3,4-Methylenedioxyphenyl)acetonitrile
- (Benzo[1,3]dioxol-5-yl)acetonitrile
- 2-(1,3-benzodioxol-5-yl)acetonitrile
- 3,4-(Methylenedioxy)phenylacetonitrile
- DTXSID50196149
- 2-(1,3-benzodioxol-5-yl)-acetonitrile
- MFCD00005835
- AI3-21056
- 3,4-Methylenedioxybenzyl Cyanide
- 2-(2H-1,3-benzodioxol-5-yl)acetonitrile
- 2-(Benzo[d][1,3]dioxol-5-yl)acetonitrile
- FT-0682041
- [3,4-(methylenedioxy)phenyl]acetonitrile
- FS-1043
- Z234894070
- 1,3-Benzodioxole-5-acetonitrile
- piperonyl cyanide
- 4439-02-5
- Homopiperonylonitrile
- benzo[1,3]dioxole-5-acetonitrile
- Peperacetonitrile
- Piperonylacetonitrile
- 3,4-(Methylenedioxy)phenylacetonitrile, 99%
- Homopiperonylnitrile
- 3,4-methylenedioxybenzylcyanide
- M1923
- Benzodioxole-5-acetonitrile
- 927-38-8
- (Benzodioxol-5-yl)acetonitrile
- CS-0033767
- 1,3-Benzodioxol-5-ylacetonitrile #
- 1,3-Benzodioxol-5-ylacetonitrile
- Q63396566
- AKOS001359218
- EN300-26831
- 3,4-Methylenedioxyphenylacetonitrile
- SCHEMBL141712
- 443-92-5
-
- Inchi: 1S/C9H7NO2/c10-4-3-7-1-2-8-9(5-7)12-6-11-8/h1-2,5H,3,6H2
- InChI-sleutel: ZQPBOYASBNAXOZ-UHFFFAOYSA-N
- LACHT: C(#N)CC1=CC=C2OCOC2=C1
Berekende eigenschappen
- Exacte massa: 150.04411
- Monoisotopische massa: 161.048
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 0
- Aantal waterstofbondacceptatoren: 3
- Zware atoomtelling: 12
- Aantal draaibare bindingen: 1
- Complexiteit: 208
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 1.6
- Topologisch pooloppervlak: 42.2A^2
Experimentele eigenschappen
- Kleur/vorm: 淡黄色 低熔点固体
- Dichtheid: 1.27
- Smeltpunt: 密度:
- Kookpunt: 299.7 °C at 760 mmHg
- Vlampunt: 299.7 °C at 760 mmHg
- Brekindex: 1.537
- PSA: 106.41
Butanediamide,2-fluoro-3-hydroxy- Gerelateerde literatuur
-
Sadagopan Raghavan,Anil Ravi Org. Biomol. Chem. 2016 14 10222
-
Yingying Cai,Hao Zeng,Chuanle Zhu,Chi Liu,Guangying Liu,Huanfeng Jiang Org. Chem. Front. 2020 7 1260
-
3. Nickel-catalyzed hydrogen-borrowing strategy: chemo-selective alkylation of nitriles with alcoholsSourajit Bera,Atanu Bera,Debasis Banerjee Chem. Commun. 2020 56 6850
-
4. 282. The structure of tazettine. A synthesis of the Emde degradation product derived from tazettamideHiroshi Irie,Yoshisuke Tsuda,Shojiro Uyeo J. Chem. Soc. 1959 1446
-
Martin G. Banwell,Matthew T. Jones,Tristan A. Reekie,Brett D. Schwartz,Shen H. Tan,Lorenzo V. White Org. Biomol. Chem. 2014 12 7433
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